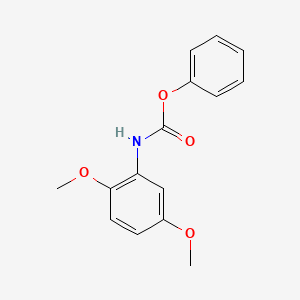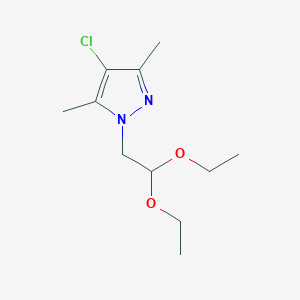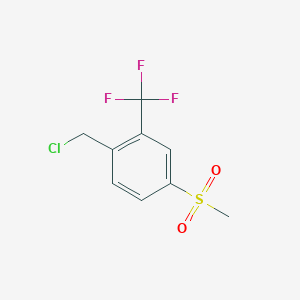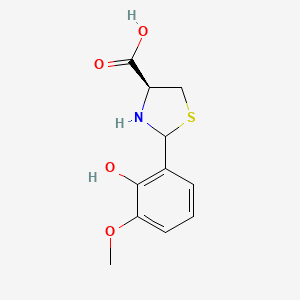![molecular formula C14H7Cl2F3O2 B1393786 3',4'-Dichloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1261930-84-0](/img/structure/B1393786.png)
3',4'-Dichloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid
Overview
Description
3’,4’-Dichloro-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid is an organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of dichloro and trifluoromethyl groups attached to a biphenyl structure, which imparts unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Compounds with similar structures, such as trifluoromethylpyridines, are widely used in the agrochemical and pharmaceutical industries . They are primarily used for the protection of crops from pests .
Mode of Action
The biological activities of trifluoromethylpyridines derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been used in the synthesis of several crop-protection products .
Pharmacokinetics
The compound’s molecular weight is 27304 , which could influence its bioavailability and pharmacokinetics.
Result of Action
Compounds with similar structures have shown significant biological activities in the agrochemical and pharmaceutical industries .
Action Environment
The compound’s physicochemical properties, such as its density of 1359 g/cm3 at 20 °C , could potentially be influenced by environmental conditions.
Biochemical Analysis
Biochemical Properties
3’,4’-Dichloro-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. The interactions between 3’,4’-Dichloro-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid and these biomolecules are primarily based on its ability to form stable complexes, which can alter the conformation and activity of the target molecules .
Cellular Effects
The effects of 3’,4’-Dichloro-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to changes in downstream signaling events. Additionally, 3’,4’-Dichloro-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid can affect the expression of specific genes, thereby altering the cellular response to various stimuli .
Molecular Mechanism
At the molecular level, 3’,4’-Dichloro-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. This binding interaction often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the complex. Additionally, 3’,4’-Dichloro-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’,4’-Dichloro-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid can change over time. This compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods. The long-term effects of 3’,4’-Dichloro-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid on cellular function have been studied in both in vitro and in vivo models, revealing that prolonged exposure can lead to alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 3’,4’-Dichloro-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function. At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. These threshold effects highlight the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
3’,4’-Dichloro-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and alter the levels of specific metabolites. For instance, it may inhibit key enzymes in the glycolytic pathway, leading to changes in glucose metabolism and energy production within cells .
Transport and Distribution
Within cells and tissues, 3’,4’-Dichloro-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in certain cellular compartments, influencing its overall activity and function. The transport and distribution of 3’,4’-Dichloro-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid are critical for its biochemical effects .
Subcellular Localization
The subcellular localization of 3’,4’-Dichloro-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid plays a crucial role in its activity and function. This compound can be targeted to specific compartments or organelles within the cell through various targeting signals and post-translational modifications. The localization of 3’,4’-Dichloro-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid can affect its interactions with other biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dichloro-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts such as iron powder and ferric chloride to facilitate the chlorination process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and trifluoromethylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the handling of reactive intermediates and hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
3’,4’-Dichloro-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The biphenyl structure can undergo oxidation and reduction reactions, leading to the formation of different functionalized derivatives.
Coupling Reactions: The presence of halogen atoms allows for palladium-catalyzed coupling reactions, such as Suzuki and Heck reactions, to form more complex biphenyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while coupling reactions can produce extended biphenyl systems with additional functional groups.
Scientific Research Applications
3’,4’-Dichloro-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is used in the development of herbicides and insecticides due to its ability to interfere with biological pathways in pests.
Materials Science: Its unique chemical properties make it valuable in the design of advanced materials, including polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorobenzotrifluoride: Similar in structure but lacks the carboxylic acid group, making it less versatile in certain applications.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Contains a pyridine ring instead of a biphenyl structure, leading to different reactivity and applications.
Uniqueness
3’,4’-Dichloro-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid is unique due to the combination of dichloro and trifluoromethyl groups on a biphenyl scaffold with a carboxylic acid functionality. This combination provides a balance of reactivity and stability, making it suitable for diverse applications in various fields.
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2F3O2/c15-11-2-1-7(6-12(11)16)8-3-9(13(20)21)5-10(4-8)14(17,18)19/h1-6H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOHEQFDBYSARF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10691266 | |
| Record name | 3',4'-Dichloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261930-84-0 | |
| Record name | 3',4'-Dichloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N-Dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide](/img/structure/B1393707.png)




acetic acid](/img/structure/B1393714.png)

![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1393716.png)



![5-[2-Fluoro-5-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid](/img/structure/B1393725.png)
